molecular formula C19H20Cl2N2O2 B3963342 4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide

4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide

Cat. No. B3963342
M. Wt: 379.3 g/mol
InChI Key: KUUCQWJERZRKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide, also known as ADX-10059, is a drug compound that has been researched for its potential use in treating various medical conditions. This compound has been studied extensively for its effects on the human body, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide involves its ability to inhibit the activity of the angiotensin II type 1 receptor, which is a key component of the renin-angiotensin system. By blocking this receptor, this compound reduces the production of angiotensin II, a potent vasoconstrictor that can increase blood pressure. This compound has also been shown to have an effect on other receptors, including the serotonin 5-HT2B receptor, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the human body. In addition to its effects on the renin-angiotensin system, this compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has also been shown to have an anxiolytic effect, which may be due to its ability to modulate serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide has several advantages for use in lab experiments, including its well-documented synthesis method, its ability to target specific receptors in the body, and its potential for use in treating various medical conditions. However, there are also limitations to using this compound in lab experiments, including its potential for side effects and its limited availability.

Future Directions

There are several future directions for research on 4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide, including its potential use in treating other medical conditions, such as heart failure and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the human body. Finally, new synthesis methods for this compound may be developed to improve its efficiency and reduce its cost.

Scientific Research Applications

4-({[4-(allyloxy)-3,5-dichlorobenzyl]amino}methyl)-N-methylbenzamide has been studied extensively for its potential use in treating various medical conditions, including hypertension, anxiety, and pain. In particular, this compound has been shown to have a significant effect on the renin-angiotensin system, which plays a crucial role in regulating blood pressure. This compound has been studied in both animal and human models, and several clinical trials have been conducted to evaluate its safety and efficacy.

properties

IUPAC Name

4-[[(3,5-dichloro-4-prop-2-enoxyphenyl)methylamino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-3-8-25-18-16(20)9-14(10-17(18)21)12-23-11-13-4-6-15(7-5-13)19(24)22-2/h3-7,9-10,23H,1,8,11-12H2,2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUCQWJERZRKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Cl)OCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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